molecular formula C17H20N2O4S B4865139 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide

Cat. No.: B4865139
M. Wt: 348.4 g/mol
InChI Key: OWAJNBZLEVNIAA-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methylphenoxy group, and a phenylacetamide group. It is used in various fields, including chemistry, biology, medicine, and industry, due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of dimethylsulfamoyl chloride with 2-methylphenol to form 4-(dimethylsulfamoyl)-2-methylphenol. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as benzene, toluene, or chloroform are commonly used, and the reactions are typically carried out at controlled temperatures ranging from -30°C to +30°C .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and phenylacetamide groups.

    Reduction: Reduced forms of the dimethylsulfamoyl group.

    Substitution: Substituted derivatives at the phenoxy group.

Scientific Research Applications

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group is known to interact with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)benzoic acid
  • 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide
  • 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Uniqueness

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, highlights its significance in scientific research .

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-11-15(24(21,22)19(2)3)9-10-16(13)23-12-17(20)18-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAJNBZLEVNIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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